molecular formula C8H8N2O2 B6280059 rel-(+)-(2R,4R)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-7-carboxylic acid CAS No. 1932401-47-2

rel-(+)-(2R,4R)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-7-carboxylic acid

Cat. No. B6280059
CAS RN: 1932401-47-2
M. Wt: 164.2
InChI Key:
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Description

Rel-(+)-(2R,4R)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-7-carboxylic acid is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.2. The purity is usually 95.
BenchChem offers high-quality rel-(+)-(2R,4R)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rel-(+)-(2R,4R)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rel-(+)-(2R,4R)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-7-carboxylic acid involves the formation of a bicyclic intermediate, followed by a series of reactions to introduce the necessary functional groups.", "Starting Materials": [ "2,5-dimethylpyrazine", "ethyl acrylate", "sodium hydride", "methyl iodide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "sodium nitrite", "sodium azide", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: React 2,5-dimethylpyrazine with ethyl acrylate in the presence of sodium hydride to form the bicyclic intermediate.", "Step 2: Reduce the bicyclic intermediate with sodium borohydride to form the corresponding diol.", "Step 3: Protect the diol with acetic anhydride to form the acetal.", "Step 4: React the acetal with methyl iodide to form the corresponding quaternary salt.", "Step 5: Hydrolyze the quaternary salt with hydrochloric acid to form the carboxylic acid.", "Step 6: Convert the carboxylic acid to the corresponding acid chloride with thionyl chloride.", "Step 7: React the acid chloride with sodium azide to form the corresponding azide.", "Step 8: Reduce the azide with sodium borohydride to form the amine.", "Step 9: Cyclize the amine with sulfuric acid to form the desired product.", "Step 10: Neutralize the product with sodium bicarbonate and isolate it by extraction with water and drying with sodium chloride." ] }

CAS RN

1932401-47-2

Product Name

rel-(+)-(2R,4R)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-7-carboxylic acid

Molecular Formula

C8H8N2O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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